

Technical Guide: Dofequidar Fumarate (MS-209) – ABC Transporter Modulation

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Compound of Interest

Compound Name: Dofequidar fumarate

Cat. No.: B1662885

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Executive Technical Summary

Dofequidar fumarate (MS-209) is a third-generation, orally active quinoline derivative designed to reverse Multidrug Resistance (MDR) in oncological settings. Unlike first-generation inhibitors (e.g., Verapamil, Cyclosporin A) which suffered from low affinity and high toxicity, or second-generation agents (e.g., Valspodar) hampered by CYP450 interactions, Dofequidar offers a dual-mechanism advantage.

It functions as a non-competitive inhibitor of ABCB1 (P-glycoprotein/P-gp) and ABCC1 (MRP1), and uniquely targets ABCG2 (BCRP), a transporter critical for the survival of Cancer Stem-like Cells (CSCs) or "Side Population" (SP) cells. This guide details the mechanistic basis, physicochemical properties, and validated protocols for utilizing Dofequidar in preclinical drug development.

Mechanistic Pharmacology

The Triple-Inhibition Profile

Dofequidar distinguishes itself by inhibiting the three major ATP-binding cassette (ABC) transporters responsible for chemotherapeutic efflux:^[1]

- ABCB1 (P-gp): Prevents efflux of taxanes and anthracyclines.
- ABCC1 (MRP1): Blocks transport of anionic drugs (e.g., methotrexate).

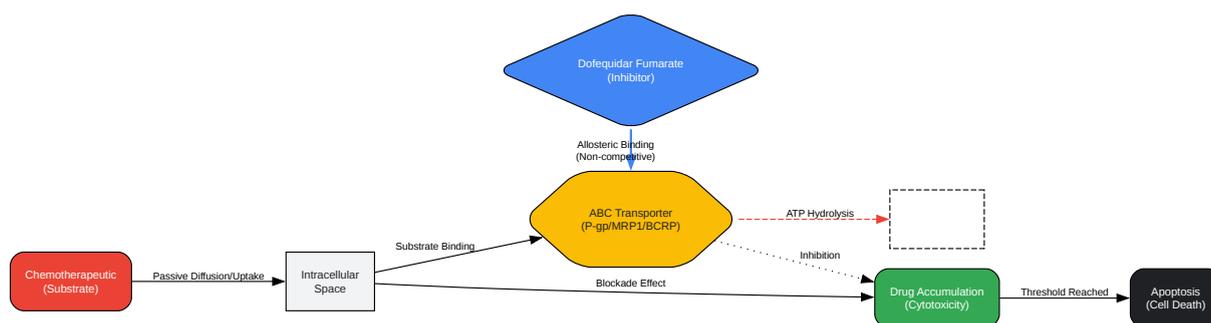
- ABCG2 (BCRP): Critical for targeting SP cells/CSCs, often responsible for post-treatment recurrence.

Binding Kinetics

- Mode of Action: Non-competitive inhibition. Dofequidar binds to the transmembrane domain of the transporter, inducing a conformational change that prevents ATP hydrolysis or substrate translocation.
- Selectivity: It does not significantly inhibit CYP3A4 at therapeutic doses, reducing the risk of altering the pharmacokinetics of co-administered cytotoxics (e.g., Doxorubicin).

Visualization: Efflux Blockade Pathway

The following diagram illustrates the restoration of intracellular drug accumulation via Dofequidar-mediated transporter blockade.



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Caption: Dofequidar binds allosterically to ABC transporters, halting ATP-dependent efflux and forcing intracellular accumulation of chemotherapeutics to cytotoxic thresholds.

Physicochemical Properties & Formulation

Understanding the salt form is critical for reproducible in vitro and in vivo results.

Property	Specification	Technical Note
Chemical Name	1-[4-(2-Hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone fumarate	Quinoline core provides lipophilicity; piperazine linker enhances binding affinity.
Formula	C ₃₀ H ₃₁ N ₃ O ₃ · 1.5 C ₄ H ₄ O ₄	Stoichiometry is critical; often supplied as sesquifumarate.
MW	655.2 g/mol (Salt form approx.)	Base MW: ~481.6 g/mol . Adjust calculations for salt fraction.
Solubility	Soluble in DMSO (>10 mg/mL), Acidic Methanol	Poor water solubility at neutral pH. Fumarate salt improves dissolution kinetics in GI fluids.
Stability	Hygroscopic	Store desiccated at -20°C. Reconstituted DMSO stocks stable for 1 month at -20°C.

Validated Experimental Protocols

These protocols are designed with built-in validation steps ("Stop/Go" criteria) to ensure data integrity.

Protocol A: Side Population (SP) Sensitization Assay

Objective: Quantify Dofequidar's ability to inhibit ABCG2-mediated efflux in Cancer Stem-like Cells.^[1] System: Flow Cytometry (Dual-wavelength analysis).

Reagents:

- Cell Line: HeLa or MCF-7 (known to harbor SP fractions).
- Dye: Hoechst 33342 (5 mg/mL stock).

- Control Inhibitor: Fumitremorgin C (FTC) (Specific ABCG2 inhibitor) or Verapamil (Broad ABCB1 inhibitor).
- Test Compound: **Dofequidar Fumarate** (dissolved in DMSO).

Workflow:

- Cell Prep: Suspend cells at

cells/mL in DMEM + 2% FBS (pre-warmed to 37°C).
- Inhibitor Treatment:
 - Tube 1: Control (DMSO only).
 - Tube 2: Positive Control (10 µM FTC or 50 µM Verapamil).
 - Tube 3-6: Dofequidar Dose Response (0.1, 1.0, 3.0, 10.0 µM).
 - Incubate 15 mins at 37°C.
- Dye Loading: Add Hoechst 33342 to final concentration of 5 µg/mL.
- Efflux Phase: Incubate exactly 90 mins at 37°C with intermittent shaking.
 - Critical Step: Prepare a parallel "Dead Control" tube with Propidium Iodide (PI) to gate out non-viable cells.
- Quench: Immediate centrifugation at 4°C; resuspend in ice-cold HBSS containing 2% FBS and 2 µg/mL PI.
- Analysis: Flow cytometry using UV laser (350 nm excitation). Measure emission at Blue (450/50 nm) and Red (675/20 nm).

Self-Validation Criteria:

- Valid: The "Control" sample must show a distinct "tail" or side population (low Hoechst Blue/Red) comprising 0.5%–5.0% of viable cells.

- Valid: The Positive Control (FTC/Verapamil) must reduce this SP fraction by >80%.
- Invalid: If SP fraction in control is <0.1%, the assay sensitivity is insufficient (check cell passage number or confluency).

Protocol B: Cytotoxicity Potentiation (MTT/CCK-8)

Objective: Determine the Reversal Index (RI) of Dofequidar when combined with Doxorubicin.

Workflow:

- Seeding: Seed MDR cells (e.g., K562/DOX) at 5,000 cells/well in 96-well plates. Adhere for 24h.
- Matrix Design:
 - Rows A-D: Doxorubicin serial dilution (0.01 – 100 μ M) + Vehicle.
 - Rows E-H: Doxorubicin serial dilution (0.01 – 100 μ M) + Dofequidar (3 μ M fixed).
- Exposure: Incubate for 72 hours at 37°C, 5% CO₂.
- Readout: Add CCK-8 reagent; read OD at 450 nm.
- Calculation:

Data Interpretation:

- RI < 2.0: Non-significant reversal.
- RI > 10.0: High potency reversal (Target range for Dofequidar in MDR lines).

Clinical Translation & Pharmacokinetics

Pharmacokinetic Profile (ADME)

- Absorption: Rapid oral absorption (~1.5 - 2.0 hours).

- Metabolism: Primarily hepatic via CYP3A4.
 - Interaction Note: While a substrate of CYP3A4, Dofequidar does not significantly inhibit the metabolism of Doxorubicin, allowing for safer co-administration compared to Valspodar.
- Distribution: High plasma protein binding (>95%).

Clinical Efficacy (Breast Cancer)

In Phase III trials (Dofequidar + CAF regimen):

- Target Population: Advanced/Recurrent Breast Cancer.[2]
- Outcome:
 - Overall: Trend toward improved Progression-Free Survival (PFS) (Median: 366 days vs 241 days).[2]
 - Subgroup Success: Statistically significant PFS improvement in patients with no prior therapy and premenopausal status.[2]
- Safety: No exacerbation of anthracycline-induced cardiotoxicity.

References

- Mechanism of Action: Saeki, T., et al. "**Dofequidar fumarate** sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export." *Cancer Science*, 100(11), 2009.[3] [Link](#)
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- MDR Reversal: Sato, W., et al. "Reversal of Multidrug Resistance by a Novel Quinoline Derivative, MS-209." *Cancer Research*, 55, 1995. [Link](#)

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